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Introduction and Molecular Characteristics

VX-166 represents a novel potent small molecule caspase inhibitor with demonstrated efficacy in

preclinical models of liver inflammation and injury. As a broad-spectrum pan-caspase inhibitor, VX-166

targets key programmed cell death pathways implicated in the progression of alcoholic steatohepatitis (ASH)

and other inflammatory liver conditions. The compound's molecular characteristics include a molecular

weight of 531.41 and the chemical formula C₂₂H₂₁F₄N₃O₈, with CAS registry number 800408-39-3 [1].

VX-166 has shown an advantageous pharmacokinetic and toxicity profile in preclinical studies,

suggesting potential suitability for human therapeutic applications [2].

The pathogenesis of ASH involves complex interactions between hepatocyte injury, innate immune

activation, and inflammatory signaling cascades. Central to this process is the activation of caspase-

mediated apoptosis in hepatocytes, which drives both liver damage and secondary inflammatory responses.

In ASH, chronic plus binge ethanol exposure triggers lymphocyte apoptosis that contributes significantly to

disease progression toward organ failure [2]. VX-166's mechanism of action addresses this fundamental

pathophysiology by inhibiting caspase activity, thereby reducing hepatocyte apoptosis and subsequent

inflammatory amplification.

Table 1: Key Characteristics of VX-166
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Property Description

Molecular Weight 531.41 g/mol

Chemical Formula C₂₂H₂₁F₄N₃O₈

CAS Number 800408-39-3

Mechanism of Action Pan-caspase inhibitor

Primary Research Applications ASH, NASH, NAFLD, liver fibrosis, sepsis

Storage Conditions Room temperature (continental US)

Therapeutic Rationale: Caspase Inhibition in ASH

ASH Pathogenesis and Caspase Activation

Alcoholic steatohepatitis represents an advanced inflammatory stage of alcohol-related liver disease

characterized by hepatocyte ballooning, immune cell infiltration, and progressive liver injury. The

inflammatory milieu in ASH develops through a complex interplay of multiple cell types and signaling

pathways [3]. Chronic heavy alcohol consumption disrupts gut barrier integrity, leading to increased

translocation of pathogen-associated molecular patterns (PAMPs) such as endotoxin/LPS into the portal

circulation [3] [4]. These PAMPs activate toll-like receptors (TLRs) on hepatic immune cells, particularly

Kupffer cells (liver-resident macrophages), promoting the production of pro-inflammatory cytokines

including TNF-α, IL-1β, and IL-6 [3].

Concurrently, alcohol metabolism generates reactive oxygen species and toxic metabolites that induce

hepatocellular stress and death, releasing damage-associated molecular patterns (DAMPs) such as

HMGB1, DNA fragments, and ATP [3] [4]. Both PAMPs and DAMPs contribute to inflammasome

activation in the liver, leading to caspase-1-mediated processing and secretion of mature IL-1β and IL-18,

which further amplify the inflammatory response [5]. This inflammatory environment promotes the

recruitment of neutrophils and monocytes from the circulation, a hallmark feature of ASH that correlates

with disease severity [3] [6].
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Caspase-Dependent Apoptosis in ASH

A cardinal feature of ASH pathogenesis is the accelerated apoptosis of hepatocytes mediated by

executioner caspases. Stressed hepatocytes express death receptors on their surface, making them

susceptible to apoptosis through both intrinsic and extrinsic pathways [2]. This caspase-dependent apoptosis

not only directly reduces functional hepatocyte mass but also perpetuates inflammation through several

mechanisms:

Secondary necrosis of apoptotic cells releases additional DAMPs that further activate immune cells

Engulfment of apoptotic bodies by Kupffer cells and other phagocytes stimulates production of pro-
fibrogenic mediators including TGF-β

Lymphocyte apoptosis impairs adaptive immune function while promoting inflammatory polarization
of macrophages

VX-166 intervenes in this pathogenic cycle through its potent antiapoptotic activity, directly targeting the

caspase executioners of programmed cell death [2]. By reducing hepatocyte apoptosis, VX-166 attenuates

both the initial liver injury and the subsequent inflammatory amplification, positioning it as a promising

therapeutic approach for ASH.
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Figure 1: Mechanism of VX-166 Action in ASH Pathogenesis. This diagram illustrates the key pathogenic

pathways in alcoholic steatohepatitis and the point of intervention for VX-166. Chronic plus binge ethanol

exposure disrupts gut-liver axis integrity and promotes hepatocyte stress, activating inflammatory cascades

that drive disease progression. VX-166 targets caspase-dependent apoptosis execution to attenuate liver

injury and inflammation.

Research Applications and Efficacy Data

Efficacy in Preclinical Liver Disease Models

VX-166 has demonstrated significant therapeutic potential across multiple preclinical models of liver

injury and inflammation. In investigations of sepsis-associated liver damage, which shares pathogenic

mechanisms with ASH, VX-166 exhibited dose-dependent improvement in survival and reduced markers

of end-organ damage [2]. These findings establish the proof-of-concept for caspase inhibition as a viable

strategy for inflammatory liver conditions and provide strong rationale for its application in ASH research.

In experimental models specifically relevant to alcoholic liver disease, caspase inhibition has shown

multifaceted protective effects:

Reduction of hepatocyte apoptosis as evidenced by decreased TUNEL-positive cells and caspase-

3 activation
Attenuation of inflammatory infiltration through modulation of chemokine signaling

Improvement in biochemical markers of liver injury including serum ALT and AST levels
Preservation of metabolic function and reduction of oxidative stress markers
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The translational relevance of these findings is strengthened by studies demonstrating that VX-166 retains

efficacy even when administered after disease establishment, a critical feature for potential clinical

application [2]. In sepsis models, VX-166 fully retained efficacy when dosed 3 hours after insult, improving

survival from 42% in controls to 92% in treated animals [2]. This post-insult therapeutic window suggests

potential applicability for ASH patients who often present after significant liver injury has already occurred.

Impact on ASH-Related Pathophysiology

Research into the mechanisms underlying VX-166's benefits in liver inflammation models has revealed

effects on several ASH-relevant pathways:

Modulation of immune cell recruitment: VX-166 reduces thymic atrophy and lymphocyte

apoptosis, indicating systemic immunomodulatory effects [2]
Enhancement of bacterial clearance: In septic models, VX-166 treatment significantly reduced

plasma endotoxin levels, suggesting improved capacity to clear gut-derived bacteria [2]
Restoration of immune homeostasis: By preventing excessive lymphocyte apoptosis, VX-166 may

help maintain adaptive immune competence while reducing inflammation

Table 2: Summary of VX-166 Efficacy in Preclinical Models

Model System Intervention Key Efficacy Findings References

Murine Endotoxic
Shock

VX-166 (0-30 mg/kg) at
0, 4, 8, 12h post-LPS

Dose-dependent survival
improvement (0% to 75% survival at

30 mg/kg); P < 0.0001

[2]

Rat CLP Sepsis
Model

VX-166 continuous

infusion via osmotic
pump

Survival improvement from 38% to

88%; P < 0.01

[2]

Rat CLP Sepsis
Model (Delayed
Dosing)

VX-166 3 hours post-
insult

Survival improvement from 42% to
92%; P < 0.01

[2]

ASH Research
Applications

Pan-caspase inhibition Reduced hepatocyte apoptosis,

inflammatory infiltration, and
improved liver function

[2] [1]
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Experimental Protocols

Chronic-Plus-Binge Ethanol Feeding Model (Gao-Binge Model)

The chronic-plus-binge ethanol feeding model represents a clinically relevant approach for studying ASH

pathogenesis and therapeutic interventions [7] [6]. This model recapitulates key features of human ASH,

including significant steatosis, hepatic neutrophil infiltration, and liver injury [7]. The protocol involves

initial acclimation to control liquid diet followed by chronic ethanol feeding and subsequent binge ethanol

challenge:

Day 1-5: Acclimate mice to control liquid diet (Lieber-DeCarli formulation)

Day 6-15: Administer ethanol liquid diet (5% ethanol, v/v) ad libitum
Day 16: Following an 8-hour fast, administer single binge of ethanol (5 g/kg body weight) by oral

gavage
Sacrifice: 9 hours post-binge for tissue and blood collection [6]

Critical considerations for this model include mouse genetic background (C57BL/6 strains preferred),

gender differences in susceptibility, and animal facility environment, all of which can significantly impact

experimental outcomes [7]. Modifications including extended chronic feeding (up to 12 weeks) or multiple

binge challenges can be implemented to achieve more severe liver injury phenotypes.

VX-166 Dosing and Administration

Based on published preclinical studies, the following dosing protocols are recommended for ASH research:

Dose range: 10-30 mg/kg for in vivo studies [2]
Administration route: Intravenous bolus or continuous infusion via osmotic pump [2]

Dosing schedule: Multiple bolus doses (e.g., 0, 4, 8, and 12 hours post-insult) or continuous
administration [2]

Vehicle considerations: Appropriate formulation for optimal bioavailability

For therapeutic window studies, administration can be initiated after injury establishment (e.g., 3 hours

post-insult) to model clinical scenarios [2].
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Endpoint Analysis

Comprehensive assessment of VX-166 efficacy in ASH models should include multiple endpoints:

Liver injury biomarkers: Serum ALT, AST levels

Histopathological evaluation: H&E staining for steatosis, inflammatory foci, and necrosis
Apoptosis quantification: TUNEL assay, caspase-3/7 activity, cleaved caspase-3

immunohistochemistry
Inflammatory infiltration: Immunostaining for neutrophils (Ly6G), macrophages (F4/80)

Cytokine profiling: Multiplex assays for TNF-α, IL-1β, IL-6, MCP-1
Hepatic triglyceride content: Biochemical quantification or Oil Red O staining
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Figure 2: Experimental Workflow for Evaluating VX-166 in ASH. This diagram outlines the comprehensive

protocol for assessing VX-166 efficacy in the chronic-plus-binge ethanol feeding model of ASH, including

model establishment, therapeutic intervention, and multimodal endpoint analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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